2,3-Dichloro-6-fluorobenzenesulfonamide is an organic compound with the molecular formula . It belongs to the class of benzenesulfonamides, characterized by a sulfonamide group attached to a benzene ring. This compound is notable for its dual chlorine and fluorine substitutions, which impart unique chemical properties and reactivity, making it valuable in various scientific applications.
2,3-Dichloro-6-fluorobenzenesulfonamide is classified under:
The synthesis of 2,3-dichloro-6-fluorobenzenesulfonamide can be achieved through several methods:
The reaction generally involves:
The molecular structure of 2,3-dichloro-6-fluorobenzenesulfonamide features:
C1=CC(=C(C(=C1F)Cl)Cl)S(=O)(=O)N
.2,3-Dichloro-6-fluorobenzenesulfonamide can undergo several chemical reactions:
The mechanism of action for 2,3-dichloro-6-fluorobenzenesulfonamide primarily involves its interaction with biological targets:
Further studies on solubility and stability under different conditions are necessary for comprehensive understanding .
2,3-Dichloro-6-fluorobenzenesulfonamide has several significant applications:
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7